Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt
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Overview
Description
Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt is a chemical compound with the molecular formula C18H25BBr3KN6 and a molecular weight of 663.05 g/mol. This compound is known for its unique structure, which includes three pyrazolyl groups attached to a borate core, each substituted with isopropyl and bromine groups. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt typically involves the reaction of highly reactive haloboranes with in situ formed pyrazolides under mild conditions . This method allows for the selective synthesis of tris(pyrazolyl)borates. The reaction conditions are generally mild, avoiding the need for high temperatures or harsh reagents, which makes the process more environmentally friendly and safer to handle.
Chemical Reactions Analysis
Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt undergoes various types of chemical reactions, including substitution and complexation reactions. Common reagents used in these reactions include haloboranes and pyrazolides . The major products formed from these reactions are typically poly(pyrazolyl)borate ligands, which can be further used to form metal complexes. These metal complexes are often used in catalytic processes and as enzymatic models .
Scientific Research Applications
Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt has a wide range of scientific research applications. In chemistry, it is used as a ligand in the formation of metal complexes, which are crucial in various catalytic processes . In biology and medicine, these metal complexes can be used as models for enzyme activity, aiding in the study of biochemical processes . Industrially, the compound is used in the production of advanced materials and as a catalyst in polymerization reactions .
Mechanism of Action
The mechanism of action of Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt involves its ability to form stable complexes with metal ions. The pyrazolyl groups act as ligands, coordinating with metal centers to form octahedral or other geometrically stable structures . These complexes can then participate in various catalytic cycles, facilitating reactions such as carbon-carbon bond formation and oxidation-reduction processes .
Comparison with Similar Compounds
Similar compounds to Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt include other poly(pyrazolyl)borate ligands, such as dihydrobis(pyrazolyl)borates and tetrakis(pyrazolyl)borates . What sets this compound apart is its specific substitution pattern with isopropyl and bromine groups, which can influence the electronic and steric properties of the resulting metal complexes . This makes it particularly useful in applications requiring fine-tuning of these properties.
Properties
InChI |
InChI=1S/C18H24BBr3N6O3.K/c1-10(2)16-13(20)7-26(23-16)29-19(30-27-8-14(21)17(24-27)11(3)4)31-28-9-15(22)18(25-28)12(5)6;/h7-12H,1-6H3;/q-1;+1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNNWOHSONEZOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](ON1C=C(C(=N1)C(C)C)Br)(ON2C=C(C(=N2)C(C)C)Br)ON3C=C(C(=N3)C(C)C)Br.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BBr3KN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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